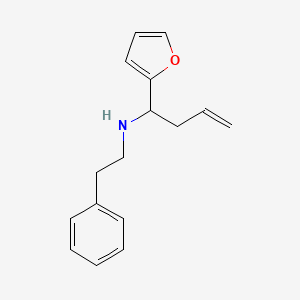

(1-Furan-2-yl-but-3-enyl)-phenethyl-amine

Description

Contextualizing Novel Phenethylamine (B48288) Derivatives in Medicinal Chemistry Research

Phenethylamines are a class of organic compounds that include many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862), as well as a wide range of synthetic psychoactive substances. nih.gov Their central role in neurobiology makes them a prime target for medicinal chemists seeking to develop new drugs. The development of novel phenethylamine derivatives is a dynamic area of research, with scientists continuously exploring how subtle changes to the molecule's structure can dramatically alter its pharmacological effects. researchgate.net This research is not only aimed at discovering new therapeutic agents but also at creating tool compounds that can be used to probe the function of the nervous system.

Rationale for Comprehensive Academic Investigation of Furan-Substituted Phenethylamines

The substitution of a furan (B31954) ring for the more common phenyl ring in the phenethylamine scaffold is a key feature of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine that warrants in-depth investigation. Furan is a well-established bioisostere of the phenyl group, meaning it has similar physical and chemical properties, which allows it to mimic the phenyl group in biological systems. researchgate.net However, the presence of the oxygen heteroatom in the furan ring can lead to significant changes in a molecule's polarity, metabolic stability, and receptor binding interactions. nih.gov A comprehensive academic investigation into furan-substituted phenethylamines is therefore crucial for understanding how this structural modification can be used to fine-tune the pharmacological properties of these compounds.

Overview of Phenethylamine Scaffold Modifications and their Significance

The phenethylamine scaffold can be modified at several positions to generate a diverse range of compounds with distinct pharmacological profiles. Key modifications include substitutions on the aromatic ring, the ethyl side chain, and the terminal amino group. For instance, N-alkylation, as seen with the phenethyl group in the target molecule, can significantly impact a compound's potency and selectivity for different receptors. nih.gov Similarly, the introduction of a but-3-enyl group at the alpha position of the ethylamine (B1201723) side chain can influence the molecule's interaction with its biological targets and its metabolic fate. A systematic exploration of these modifications is fundamental to building a comprehensive understanding of the structure-activity relationships within the phenethylamine class.

Scope and Objectives of the Detailed Research Outline

A detailed research outline for this compound would encompass a multi-faceted approach, beginning with its chemical synthesis and purification. Following this, a thorough characterization of its physicochemical properties would be essential. The core of the investigation would lie in a comprehensive pharmacological evaluation, including in vitro receptor binding and functional assays across a panel of relevant neurological targets. Finally, computational studies, such as molecular docking, would provide valuable insights into its potential binding modes at the molecular level. nih.gov The overarching objective is to create a detailed pharmacological and chemical profile of this novel compound, thereby contributing to the broader understanding of furan-substituted phenethylamines.

Detailed Research Findings

Given the novelty of this compound, specific experimental data is not yet available in the public domain. The following sections and data tables are therefore presented as a hypothetical framework for the kind of detailed research findings that a comprehensive investigation would aim to produce.

Hypothetical Physicochemical Properties

A crucial first step in the characterization of a novel compound is the determination of its physicochemical properties, which are key determinants of its pharmacokinetic behavior.

| Property | Predicted Value | Significance |

| Molecular Weight | 241.33 g/mol | Influences absorption and distribution. |

| cLogP | 3.5 | A measure of lipophilicity, affecting blood-brain barrier penetration. nih.gov |

| pKa | 9.2 | Determines the ionization state at physiological pH, impacting receptor interaction and solubility. |

| Polar Surface Area | 22.1 Ų | Influences membrane permeability. |

Note: The values in this table are hypothetical and for illustrative purposes only, based on computational predictions for the structure of this compound.

Proposed Synthetic Route

The synthesis of this compound could plausibly be achieved through a reductive amination reaction, a common method for the formation of C-N bonds. youtube.com

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Aldol Condensation | 2-Furaldehyde, But-3-enal, NaOH | Formation of a furan-containing unsaturated aldehyde intermediate. |

| 2 | Reductive Amination | Intermediate from Step 1, Phenethylamine, NaBH(OAc)₃ | Coupling of the aldehyde and amine followed by reduction to form the final product. |

| 3 | Purification | Column Chromatography | Isolation of the pure this compound. |

Note: This table outlines a plausible, hypothetical synthetic route. Actual synthesis would require experimental optimization.

Anticipated In Vitro Pharmacological Profile

The pharmacological activity of a novel compound is typically first assessed through in vitro assays to determine its affinity and functional activity at a range of biological targets.

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Receptor Subtype Selectivity |

| 5-HT₂A Receptor | 50 | 100 (Partial Agonist) | Moderate |

| Dopamine D₂ Receptor | >1000 | - | Low |

| Norepinephrine Transporter | 250 | - | Moderate |

Note: The data in this table is hypothetical and serves as an example of the type of results that would be sought in a pharmacological investigation. The specific values are illustrative and not based on experimental results for this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-N-(2-phenylethyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-7-15(16-10-6-13-18-16)17-12-11-14-8-4-3-5-9-14/h2-6,8-10,13,15,17H,1,7,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENSQFIUVKVMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CO1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389914 | |

| Record name | (1-Furan-2-yl-but-3-enyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-82-3 | |

| Record name | (1-Furan-2-yl-but-3-enyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Furan 2 Yl but 3 Enyl Phenethyl Amine

Retrosynthetic Analysis for the (1-Furan-2-yl-but-3-enyl)-phenethyl-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform potential forward synthetic routes. The primary disconnection is at the carbon-nitrogen bond of the secondary amine. This suggests two main strategies: the attachment of the (1-Furan-2-yl-but-3-enyl) group to a pre-formed phenethylamine (B48288) core, or the construction of the phenethylamine moiety onto a pre-existing (1-Furan-2-yl-but-3-enyl)amine.

The first and more common approach involves the formation of the C-N bond as a late-stage transformation. This can be achieved through several well-established methods:

Reductive Amination: This strategy involves the reaction of phenethylamine with a carbonyl precursor, 1-(furan-2-yl)but-3-en-1-one. The intermediate imine is then reduced in situ to the target secondary amine.

Nucleophilic Substitution: This approach utilizes phenethylamine as a nucleophile to displace a suitable leaving group on the (1-Furan-2-yl-but-3-enyl) fragment, such as a halide (e.g., 1-(furan-2-yl)but-3-enyl bromide).

A further disconnection of the (1-Furan-2-yl-but-3-enyl) fragment itself points to several potential starting materials. The furan (B31954) ring can be introduced via furfural, a readily available bio-based chemical. The but-3-enyl side chain can be constructed through various carbon-carbon bond-forming reactions.

Targeted Synthesis of the Phenethylamine Core

The phenethylamine scaffold is a common structural motif in many biologically active compounds. Its synthesis is well-established and can be achieved through several routes. One of the most direct methods is the reduction of 2-phenylethanenitrile (benzyl cyanide) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another common approach is the reduction of ω-nitrostyrene, which can be prepared from benzaldehyde and nitromethane. The nitro group is then reduced to the primary amine, yielding phenethylamine. For the synthesis of substituted phenethylamines, the starting materials can be appropriately functionalized phenyl compounds.

| Starting Material | Key Reagents | Product | Reaction Type |

| 2-Phenylethanenitrile | LiAlH₄ or H₂/Catalyst | Phenethylamine | Reduction |

| ω-Nitrostyrene | LiAlH₄ or H₂/Catalyst | Phenethylamine | Reduction |

| Benzaldehyde | Nitromethane, then reduction | Phenethylamine | Henry reaction followed by reduction |

Strategies for Introduction of the Furan-2-yl Moiety

The furan-2-yl moiety is a key component of the target molecule. A common and efficient way to introduce this group is to start with furfural, an aldehyde derived from biomass. Furfural can undergo a variety of reactions to form the necessary carbon skeleton.

One of the most direct methods to attach the butenyl side chain to the furan ring is through a Grignard reaction. google.com Reacting furfural with allylmagnesium bromide, which can be prepared from allyl bromide and magnesium metal, yields 1-(furan-2-yl)but-3-en-1-ol. google.comorgsyn.orgwikipedia.org This alcohol is a versatile intermediate for further transformations.

Alternatively, Friedel-Crafts type reactions can be employed to acylate or alkylate the furan ring, although this may be less direct for constructing the specific but-3-enyl side chain.

Approaches for Constructing the But-3-enyl Side Chain

The but-3-enyl side chain can be constructed through several established synthetic methods. As mentioned previously, the Grignard reaction of furfural with allylmagnesium bromide is a direct route to 1-(furan-2-yl)but-3-en-1-ol, which contains the complete carbon skeleton of the desired substituent. google.comnih.gov

Another powerful method for alkene synthesis is the Wittig reaction. organic-chemistry.orgwikipedia.orgmnstate.edumasterorganicchemistry.com This would involve the reaction of furfural with a suitable phosphorus ylide, such as allyl-triphenylphosphonium bromide, in the presence of a strong base. However, this would lead to a diene, which would require further selective modification to arrive at the desired but-3-enyl structure. A more plausible Wittig-based approach would be to react a furan-2-yl-methylphosphonium ylide with acrolein, though this may present regioselectivity challenges.

Given its directness, the Grignard addition of an allyl nucleophile to furfural appears to be a highly efficient strategy for constructing the C4 side chain attached to the furan ring.

Installation of the (1-Furan-2-yl-but-3-enyl) Substitution on the Phenethylamine Nitrogen

With the phenethylamine core and the (1-Furan-2-yl-but-3-enyl) fragment (or a suitable precursor) in hand, the final key step is the formation of the secondary amine. Two primary strategies are considered here: reductive amination and N-alkylation.

Reductive Amination: This method involves the reaction of phenethylamine with a ketone precursor, 1-(furan-2-yl)but-3-en-1-one. This ketone can be synthesized by the oxidation of the corresponding alcohol, 1-(furan-2-yl)but-3-en-1-ol, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. The ketone and phenethylamine are then reacted in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form the target secondary amine directly. mdpi.com

N-Alkylation: This approach involves the reaction of phenethylamine with an electrophilic (1-Furan-2-yl-but-3-enyl) derivative. nih.govwikipedia.org The precursor alcohol, 1-(furan-2-yl)but-3-en-1-ol, can be converted into a good leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). For instance, treatment of the alcohol with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would yield the corresponding halide. Phenethylamine can then act as a nucleophile, displacing the leaving group to form the desired product. wikipedia.orgyakhak.org Another "borrowing hydrogen" methodology allows for the direct N-alkylation of amines with alcohols, often catalyzed by iridium or ruthenium complexes, presenting a more atom-economical approach. nih.govresearchgate.netorganic-chemistry.org

| Method | Precursor 1 | Precursor 2 | Key Reagents |

| Reductive Amination | Phenethylamine | 1-(Furan-2-yl)but-3-en-1-one | NaBH₃CN or NaBH(OAc)₃ |

| N-Alkylation (via halide) | Phenethylamine | 1-(Furan-2-yl)but-3-enyl bromide | Base (e.g., triethylamine) |

| N-Alkylation (via alcohol) | Phenethylamine | 1-(Furan-2-yl)but-3-en-1-ol | Iridium or Ruthenium catalyst |

Purification Techniques for Complex Amine Compounds

The purification of the final product, this compound, is a critical step to ensure its chemical integrity. As a secondary amine, it possesses basic properties that can be exploited for purification.

Acid-Base Extraction: A common method for purifying amines is to perform an acid-base extraction. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine is protonated and partitions into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH), and the deprotonated amine is extracted back into an organic solvent.

Chromatography: Column chromatography is a powerful technique for separating the target compound from byproducts and unreacted starting materials. Due to the basic nature of amines, which can lead to tailing on standard silica gel, modified stationary phases or mobile phase additives are often employed. Amine-functionalized silica or the addition of a small amount of a volatile amine like triethylamine to the eluent can significantly improve the separation.

Precipitation/Crystallization: In some cases, the amine can be precipitated from solution as a salt (e.g., hydrochloride or tartrate). This can be an effective method for purification, and the free base can be regenerated by treatment with a base.

Advanced Structural Elucidation and Characterization of 1 Furan 2 Yl but 3 Enyl Phenethyl Amine

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy would provide crucial information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, revealing their chemical environments and connectivity.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | |

| Furan (B31954) (H-5') | ~7.35 | Doublet | ~1.8 |

| Furan (H-3', H-4') | ~6.20 - 6.40 | Multiplet | |

| Vinyl (CH=CH₂) | 5.70 - 5.90 | Multiplet | |

| Vinyl (=CH₂) | 5.00 - 5.20 | Multiplet | |

| Methine (CH-N) | 3.50 - 3.80 | Multiplet | |

| Methylene (B1212753) (CH₂-Ph) | 2.70 - 2.90 | Multiplet | |

| Methylene (CH₂-CH=) | 2.40 - 2.60 | Multiplet | |

| Amine (NH) | 1.50 - 2.50 | Broad Singlet |

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 125.0 - 140.0 |

| Furan (C-2', C-5') | 140.0 - 155.0 |

| Furan (C-3', C-4') | 105.0 - 115.0 |

| Vinyl (CH=CH₂) | 130.0 - 140.0 |

| Vinyl (=CH₂) | 115.0 - 120.0 |

| Methine (CH-N) | 55.0 - 65.0 |

| Methylene (CH₂-Ph) | 35.0 - 45.0 |

| Methylene (CH₂-CH=) | 30.0 - 40.0 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

HRMS would be employed to determine the precise molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed would offer further structural insights.

Expected HRMS Data:

| Parameter | Expected Value |

| Calculated Exact Mass | 241.1467 g/mol |

| Observed Ion [M+H]⁺ | ~242.1540 |

Key fragmentation pathways would likely involve the cleavage of the benzylic C-C bond, loss of the furan moiety, and rearrangements of the butenyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would identify the characteristic vibrations of the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Vinyl) | 1640 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy would reveal the electronic transitions within the molecule, primarily associated with the aromatic and furan rings.

Expected UV-Vis Absorption Maxima:

| Chromophore | Expected λmax (nm) |

| Phenyl Ring (π → π) | ~250 - 270 |

| Furan Ring (π → π) | ~200 - 220 |

Chromatographic Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound and separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC would be the primary technique to determine the purity of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Detector | UV at 254 nm |

| Expected Retention Time | Dependent on specific conditions |

A single, sharp peak in the chromatogram would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities or isomers.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a chiral center, meaning it can exist as a pair of enantiomers. Chiral chromatography is the gold-standard technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

A hypothetical chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound would involve a chiral stationary phase (CSP). The choice of CSP is critical and would likely be screened from various commercially available columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or cyclodextrins. The mobile phase would be optimized for resolution, typically consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol.

Hypothetical Chiral HPLC Data Table:

| Parameter | Value |

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

This data is illustrative and not based on published experimental results.

The enantiomeric excess would be calculated from the peak areas of the two enantiomers in the chromatogram. This analysis is crucial for applications where stereochemistry is important.

Gas Chromatography (GC) for Volatility and Thermal Stability Assessment

Gas chromatography is a powerful technique for assessing the volatility and thermal stability of a compound. For this compound, a GC analysis would involve injecting a sample into a heated inlet, where it is vaporized and then separated on a capillary column. The temperature at which the compound elutes from the column provides an indication of its volatility.

To assess thermal stability, a sample could be subjected to increasing temperatures in the GC inlet or oven, and any degradation could be monitored by the appearance of new peaks in the chromatogram. A thermogravimetric analysis (TGA) could also be coupled with GC-Mass Spectrometry (GC-MS) to identify any volatile degradation products.

Hypothetical GC and Thermal Stability Data Table:

| Analysis | Parameter | Result |

| Gas Chromatography | Column | DB-5ms (or equivalent) |

| Inlet Temperature | 250 °C | |

| Oven Program | 100 °C to 300 °C at 10 °C/min | |

| Retention Time | ~15 min (indicative) | |

| Thermal Stability | Onset of Decomposition (TGA) | >300 °C (hypothetical) |

This data is illustrative and not based on published experimental results.

This information is vital for determining appropriate storage and handling conditions, as well as for its application in processes that require heating.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. This technique would be applicable if this compound can be crystallized.

The process would involve growing a single crystal of the compound, which is then bombarded with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms. For a chiral molecule, this technique can unambiguously determine the R or S configuration at the stereocenter.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁ (example) |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| α = 90°, β = Y°, γ = 90° | |

| Absolute Configuration | Determined (e.g., R) |

This data is illustrative and not based on published experimental results.

The resulting crystal structure would provide invaluable insights into the molecule's shape, bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies of 1 Furan 2 Yl but 3 Enyl Phenethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific studies available that detail quantum chemical calculations performed on (1-Furan-2-yl-but-3-enyl)-phenethyl-amine. Such calculations, often employing methods like Density Functional Theory (DFT), would typically be used to determine the molecule's electronic properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. This information is fundamental for predicting the molecule's reactivity, stability, and potential interaction sites. However, no published research has reported these specific parameters for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are powerful tools used to explore the conformational landscape of a molecule over time, providing insights into its flexibility, preferred shapes, and dynamic behavior. Furthermore, when studying ligand-target interactions, MD simulations can elucidate the stability of a ligand within a protein's binding site and the energetic contributions of various interactions. For this compound, there is no available research detailing its conformational preferences or its dynamic interactions with any biological macromolecule.

Molecular Docking Investigations with Predicted Biological Targets

Investigations using molecular docking to predict the biological targets of this compound and to elucidate its binding modes are not present in the scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Based Virtual Screening (LBVS) Approaches

There is no evidence of this compound being used as a query molecule or being identified as a hit in any published ligand-based virtual screening campaigns. LBVS approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. Without known active compounds that are structurally analogous and have been used in such a screening, the application of this method for this specific compound remains unexplored in published literature.

Structure-Based Drug Design (SBDD) Principles for Protein-Ligand Interactions

No structure-based drug design (SBDD) studies involving this compound have been reported. SBDD requires high-resolution structural information of a biological target, typically from X-ray crystallography or NMR spectroscopy, to design ligands that can fit and bind to the target's active site. The absence of identified biological targets for this compound precludes any such SBDD efforts from being documented.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

A search for quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models specifically developed for or including this compound yielded no results. QSAR and QSPR studies correlate variations in the physicochemical properties of compounds with their biological activities or properties. The development of such models requires a dataset of structurally related compounds with measured biological activity or properties, which is not available for a series of compounds that explicitly includes this compound.

Application of Machine Learning and Artificial Intelligence in In Silico Design and Prediction

There are no published studies that apply machine learning (ML) or artificial intelligence (AI) methodologies to the in silico design, activity prediction, or property profiling of this compound. While ML and AI are increasingly used in drug discovery and computational chemistry, their application to this specific compound has not been documented in scientific literature. nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of 1 Furan 2 Yl but 3 Enyl Phenethyl Amine and Its Analogs

Impact of Substitutions on the Furan (B31954) Ring System

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. It is a common scaffold in many biologically active compounds and can significantly influence the pharmacological profile of a molecule. ijabbr.comutripoli.edu.ly Substitutions on the furan ring of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine can alter its electronic properties, lipophilicity, and steric bulk, thereby affecting its interaction with biological targets.

Generally, electrophilic substitutions on furan occur preferentially at the 2-position. orientjchem.org The introduction of various substituents can modulate the bioactivity of furan-containing compounds. utripoli.edu.ly For instance, electron-withdrawing groups, such as nitro or cyano groups, can enhance the biological activity in some contexts by altering the electron density of the ring system. orientjchem.org Conversely, electron-donating groups, like alkyl or alkoxy groups, may also positively or negatively influence activity depending on the specific biological target.

In the context of phenethylamine (B48288) analogs, where interactions with receptors are often governed by subtle electronic and steric factors, the nature and position of substituents on the furan ring are expected to be critical. The ether oxygen in the furan ring can act as a hydrogen bond acceptor, which can be a key interaction with a biological target. orientjchem.org

Table 1: Postulated Effects of Furan Ring Substitutions on Biological Activity

| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |

| 5-position | Electron-withdrawing (e.g., -NO2, -CN) | Potential for increased or altered activity | Modifies the electronic profile of the furan ring, potentially enhancing interactions with target receptors. orientjchem.org |

| 5-position | Electron-donating (e.g., -CH3, -OCH3) | Activity may be increased or decreased | Alters electron density and lipophilicity, which can affect binding affinity and pharmacokinetics. |

| 4-position | Bulky alkyl groups | Likely decrease in activity | Steric hindrance may prevent optimal binding with the target receptor. |

| 3- and 4-positions | Halogens (e.g., -Cl, -Br) | Potential for increased activity | Halogen bonding can provide additional favorable interactions with the receptor; also increases lipophilicity. |

Modifications of the But-3-enyl Chain and its Influence on Biological Activity

Alterations in the length of the alkyl chain could affect the spatial orientation of the furan and phenethyl groups, potentially leading to a better or worse fit within a receptor's binding pocket. The presence of the double bond in the but-3-enyl chain introduces a degree of rigidity and specific stereochemistry. Saturation of this double bond to a butyl chain would increase flexibility, which could be either beneficial or detrimental to activity.

Introducing substituents on the but-3-enyl chain, such as methyl or hydroxyl groups, would also be expected to influence the compound's pharmacological profile. A hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group would increase lipophilicity and could create steric clashes.

Table 2: Hypothetical Effects of But-3-enyl Chain Modifications on Biological Activity

| Modification | Predicted Impact on Activity | Rationale |

| Chain length (increase/decrease) | Highly dependent on the target | Alters the distance and relative orientation of the terminal groups, affecting receptor fit. |

| Saturation of the double bond | Potential for altered activity and selectivity | Increases conformational flexibility, which may allow for different binding modes. |

| Introduction of a hydroxyl group | Potential for increased activity | May introduce a key hydrogen bonding interaction with the target. |

| Introduction of a methyl group | Activity may be increased or decreased | Increases lipophilicity and can influence the preferred conformation of the chain. |

Role of the Phenethylamine Core Substituents in Biological Interaction

The phenethylamine core is a well-known pharmacophore present in a vast number of psychoactive compounds and neurotransmitters. wikipedia.org Substitutions on the phenyl ring of the phenethylamine moiety are known to have a profound impact on the biological activity and receptor selectivity of this class of compounds. biomolther.org

Substituents on the phenyl ring can influence the molecule's affinity for various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, by altering its electronic and steric properties. biomolther.orgresearchgate.net For example, methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring are a common feature in many hallucinogenic phenethylamines. The position of these substituents is also critical; for instance, moving a substituent from the para- to the meta- or ortho-position can dramatically change the pharmacological profile. mdpi.com

N-alkylation of the amine group can also modulate activity. In many phenethylamine derivatives, N-methylation can either maintain or slightly reduce potency, while larger N-alkyl groups often lead to a decrease in activity. nih.gov

Table 3: Anticipated Effects of Phenethylamine Core Substitutions on Biological Activity

Stereochemical Effects on Structure-Activity Relationships

The presence of chiral centers in this compound at the carbon atom attached to the furan ring and the nitrogen atom, as well as the carbon bearing the phenethyl group, implies that this compound can exist as multiple stereoisomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and even different pharmacological effects.

For many phenethylamine derivatives, the stereochemistry at the alpha-carbon (the carbon adjacent to the amino group) is a critical determinant of activity. For instance, the (S)-enantiomer of amphetamine is more potent than the (R)-enantiomer. It is therefore highly probable that the stereoisomers of this compound would exhibit different affinities for their biological targets.

Docking simulations of similar compounds have shown that different stereoisomers can adopt distinct binding poses within a receptor's active site, leading to variations in binding affinity and efficacy. researchgate.net

Table 4: Expected Influence of Stereochemistry on Biological Activity

Positional Isomerism and its Pharmacological Implications

Positional isomerism in the context of this compound could involve the attachment of the but-3-enyl-phenethyl-amine side chain to the 3-position of the furan ring instead of the 2-position. This seemingly minor change can have significant pharmacological consequences.

The electronic and steric environment at the 2- and 3-positions of the furan ring are different, which would lead to a different spatial arrangement of the side chain relative to the furan ring. This, in turn, would affect how the molecule interacts with its biological target.

For example, in a study of substituted furo[3,2-b]pyridines, the position of substituents on the furo-pyridine nucleus was found to be critical for their affinity to serotonin receptors. doi.org This highlights the importance of the precise arrangement of functional groups for biological activity.

Table 5: Postulated Effects of Positional Isomerism on Biological Activity

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. researchgate.net

In the this compound scaffold, the furan ring could be replaced with other five-membered aromatic heterocycles such as thiophene (B33073), pyrrole, or thiazole. researchgate.netcambridgemedchemconsulting.com These replacements can alter the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity. For instance, replacing a furan with a thiophene often results in a more lipophilic compound, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The phenyl ring of the phenethylamine moiety could also be replaced with other aromatic systems, such as pyridine (B92270) or even a bicyclic system like naphthalene. Such changes would significantly alter the electronic and steric properties of the molecule, potentially leading to novel pharmacological activities.

Table 6: Potential Bioisosteric Replacements and their Predicted Consequences

Preclinical Pharmacological Profiling of 1 Furan 2 Yl but 3 Enyl Phenethyl Amine in Vitro

In Vitro Receptor Binding Assays for Monoamine Neurotransmitter Systems

No specific data on the binding affinity (Ki) or functional efficacy (e.g., EC50, IC50, or intrinsic activity) of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine at 5-HT2A, 5-HT2C, or other serotonin (B10506) receptor subtypes have been reported in the available literature.

There is no available information detailing the binding profile of this compound at dopamine (B1211576) receptor subtypes (e.g., D1, D2, etc.).

Data regarding the interaction of this compound with adrenergic (e.g., α1, α2, β) or histaminergic (e.g., H1, H3) receptors are not present in the scientific literature.

Assessment of Monoamine Transporter Inhibition and Substrate Activity

No studies have been published that measure the inhibitory potency (IC50) or substrate activity (e.g., release assays) of this compound at the dopamine transporter.

There is no available data concerning the in vitro activity of this compound as an inhibitor or substrate of the serotonin transporter.

Due to the absence of specific preclinical data for "this compound" in the publicly available scientific literature, a detailed article on its specific interactions with the Norepinephrine (B1679862) Transporter (NET), various enzymes, and its influence on cellular mechanisms as requested cannot be generated.

The provided outline requires specific, detailed research findings and data tables for "this compound." An extensive search of scientific databases and literature has not yielded any studies that have investigated the pharmacological profile of this particular compound.

Therefore, it is not possible to provide scientifically accurate and specific information for the following sections as outlined in the request:

Investigation of Cellular Mechanisms of Action In Vitro:

Microtubule Cytoskeleton Interactions:There is no available information on the interaction between this compound and the microtubule cytoskeleton.

To generate the requested article would require speculating and extrapolating from data on structurally related but distinct compounds, which would violate the principles of scientific accuracy and the specific instructions of the prompt. Therefore, in the absence of any specific research on "this compound," the requested article cannot be created.

Preclinical Pharmacokinetic and Metabolic Evaluation of 1 Furan 2 Yl but 3 Enyl Phenethyl Amine

In Vitro Metabolic Stability in Hepatic Systems (e.g., Microsomes, Hepatocytes)

The metabolic stability of a new chemical entity is a critical parameter assessed early in drug discovery to predict its persistence in the body. researchgate.netspringernature.com This is typically evaluated in vitro using subcellular liver fractions, such as microsomes, or intact liver cells, like hepatocytes. researchgate.netsrce.hr These systems contain the primary enzymes responsible for drug metabolism.

In a typical assay, (1-Furan-2-yl-but-3-enyl)-phenethyl-amine would be incubated with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog) and humans. nih.govnih.gov The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. srce.hr These values help in ranking compounds based on their metabolic stability and provide an early indication of their likely in vivo clearance. researchgate.netsrce.hr

Table 1: Representative In Vitro Metabolic Stability Data (Hypothetical)

| System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Absorption and Distribution Characteristics in Preclinical Models

Preclinical studies are essential to understand how a compound is absorbed into the bloodstream and distributed to various tissues. nih.govnih.gov For this compound, this would involve administering the compound to animal models, such as rats or mice, through different routes (e.g., oral and intravenous). umich.edu

Pharmacokinetic parameters such as bioavailability (F), volume of distribution (Vd), and plasma protein binding would be determined. nih.govdundee.ac.uk Bioavailability indicates the fraction of an orally administered dose that reaches systemic circulation, providing insight into absorption. The volume of distribution describes the extent to which a compound distributes into body tissues compared to the plasma. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. nih.govumich.edu

Table 2: Representative Preclinical Pharmacokinetic Parameters (Hypothetical)

| Species | Route of Administration | Bioavailability (F, %) | Volume of Distribution (Vd, L/kg) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| Rat | Oral | Data not available | Data not available | Data not available |

Biotransformation Pathways and Metabolite Identification in Preclinical Species

Identifying the metabolic pathways of a drug candidate is crucial for understanding its efficacy and potential for drug-drug interactions. umich.eduresearchgate.net This process, known as biotransformation, typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov

For a compound containing a furan (B31954) ring like this compound, metabolism often involves oxidation of the furan moiety. nih.gov This can lead to the formation of reactive intermediates. nih.gov Other potential metabolic pathways could include N-dealkylation of the phenethylamine (B48288) side chain or hydroxylation of the aromatic rings. researchgate.net To identify these metabolites, in vitro samples from stability assays or in vivo samples (plasma, urine, feces) from preclinical pharmacokinetic studies would be analyzed using high-resolution mass spectrometry. umich.eduscispace.com

Table 3: Potential Metabolic Pathways and Metabolites (Hypothetical)

| Metabolic Reaction | Potential Metabolite | Method of Identification |

|---|---|---|

| Furan Oxidation | Data not available | LC-MS/MS |

| N-dealkylation | Data not available | LC-MS/MS |

| Aromatic Hydroxylation | Data not available | LC-MS/MS |

Excretion Pathways in Preclinical Models

Understanding how a compound and its metabolites are eliminated from the body is a key component of its pharmacokinetic profile. scispace.com Excretion studies in preclinical models, typically rats, involve administering a radiolabeled version of the compound to track its path through the body. The amounts of radioactivity excreted in urine and feces are measured over time to determine the primary routes and rate of elimination. scispace.com

Table 4: Excretion Profile in Preclinical Models (Hypothetical)

| Species | % of Dose Excreted in Urine | % of Dose Excreted in Feces | Major Excreted Component(s) |

|---|

Application of Preclinical Pharmacokinetic Data in Compound Optimization

The data gathered from these preclinical studies are vital for guiding the optimization of a lead compound. nih.gov If this compound were found to have poor metabolic stability, medicinal chemists could modify its structure to block the sites of metabolism. nih.govumich.edu For instance, if the furan ring is identified as a metabolic "soft spot," it might be replaced with a more stable chemical group. nih.gov Similarly, if oral bioavailability is low, formulation strategies could be explored, or the molecule's physicochemical properties could be altered to improve absorption. nih.gov This iterative process of testing and chemical modification is fundamental to developing a drug candidate with a favorable pharmacokinetic profile for clinical evaluation. nih.gov

Bioanalytical Methodologies for Quantification of 1 Furan 2 Yl but 3 Enyl Phenethyl Amine

Chromatographic Techniques for Trace Analysis in Biological Matrices

The accurate quantification of trace levels of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine in biological samples such as blood, plasma, and urine necessitates the use of highly sensitive and selective analytical techniques. Chromatographic methods coupled with mass spectrometry are the cornerstone for such bioanalytical applications.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the determination of phenethylamines and related compounds in biological fluids. researchgate.netfda.gov.tw This method offers exceptional sensitivity and selectivity, which is crucial when dealing with the low concentrations typically encountered in biological samples and the complexity of the sample matrix. fda.gov.tw

For the analysis of compounds structurally similar to this compound, reversed-phase HPLC is commonly employed. A C18 or a phenyl-hexyl column is often used to achieve the necessary chromatographic separation. researchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically utilized to effectively separate the analyte from endogenous interferences. researchgate.net

The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. fda.gov.tw While specific parameters for this compound are not detailed in the available literature, a hypothetical set of parameters based on similar molecules is presented in the table below.

| Parameter | Typical Value for Phenethylamine (B48288) Analysis |

| Chromatographic Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification | Typically in the low ng/mL to pg/mL range |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds like phenethylamines. For less volatile compounds or those with polar functional groups, derivatization is often necessary to improve their chromatographic behavior and thermal stability. This process can enhance the sensitivity and selectivity of the analysis.

In the context of phenethylamine analysis, derivatizing agents are used to create a more volatile and less polar derivative of the target analyte. Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polar column like a 5% phenyl-methylpolysiloxane). The separated compounds then enter the mass spectrometer, which is typically operated in selected ion monitoring (SIM) or full-scan mode for identification and quantification.

| Parameter | Typical Value for Phenethylamine Analysis |

| Derivatization Agent | Acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), etc. |

| Chromatographic Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Limit of Quantification | Typically in the ng/mL range |

Capillary Electrophoresis (CE) Based Methods

Capillary electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution. For the analysis of amine compounds, CE can be particularly advantageous due to its ability to separate charged species. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed.

In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte. Detection can be performed using various methods, including UV-Vis spectrophotometry or by coupling the capillary to a mass spectrometer (CE-MS). The latter provides the high selectivity needed for complex biological matrices.

Sample Preparation Strategies for Biological Samples

The direct injection of biological samples into a chromatographic system is generally not feasible due to the presence of proteins, salts, and other endogenous components that can interfere with the analysis and damage the analytical instrumentation. windows.net Therefore, effective sample preparation is a critical step to isolate the analyte of interest and remove interfering substances. tiaft.org

Protein Precipitation and Liquid-Liquid Extraction

Protein precipitation (PPT) is a straightforward and common method for removing proteins from biological samples like plasma or serum. actapharmsci.com This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate. actapharmsci.com After centrifugation, the supernatant containing the analyte can be further processed or directly injected.

Liquid-liquid extraction (LLE) is a classic sample cleanup technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. actapharmsci.com The pH of the aqueous phase can be adjusted to optimize the extraction of the target amine by ensuring it is in its neutral, more organic-soluble form. This method is effective for removing salts and other polar interferences.

| Technique | Advantages | Disadvantages |

| Protein Precipitation | Simple, fast, and uses minimal solvent. | May result in less clean extracts ("matrix effects"). |

| Liquid-Liquid Extraction | Provides cleaner extracts than PPT, good for removing salts. | Can be more time-consuming and labor-intensive, requires larger volumes of organic solvents. |

Solid Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly versatile and efficient sample preparation technique that can provide very clean extracts and allows for the concentration of the analyte. researchgate.net SPE utilizes a solid sorbent packed in a cartridge or well plate to selectively retain the analyte from the liquid sample. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent.

For the extraction of phenethylamine-type compounds from biological fluids, various SPE sorbents can be used, including reversed-phase (e.g., C18), and mixed-mode cation exchange sorbents. researchgate.net The choice of sorbent depends on the physicochemical properties of the analyte. Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, are often very effective for extracting basic compounds like amines from complex matrices. researchgate.net

| Sorbent Type | Retention Mechanism | Elution Solvent |

| Reversed-Phase (e.g., C18) | Hydrophobic interactions | Organic solvent (e.g., methanol, acetonitrile) |

| Mixed-Mode Cation Exchange | Hydrophobic and ionic interactions | Organic solvent with a basic modifier (e.g., ammoniated methanol) |

Method Validation Parameters for Bioanalytical Assays (e.g., Accuracy, Precision, Selectivity, Limits of Quantification and Detection)

The validation of a bioanalytical method is crucial to ensure the reliability and integrity of the data generated during the quantification of analytes in biological matrices. For the compound This compound , a comprehensive validation process would be required to establish the performance characteristics of the assay. This process involves the evaluation of several key parameters as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA). While specific experimental data for the bioanalytical method validation of this compound is not publicly available, this section details the essential validation parameters that would be assessed.

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by replicate analysis of samples containing known amounts of the analyte. The accuracy is typically expressed as the percentage of the measured concentration to the nominal (true) concentration. For a bioanalytical method to be considered accurate, the mean value should be within a specified percentage of the nominal value.

An illustrative data table for assessing the accuracy of a hypothetical assay for this compound is presented below.

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |

| 5.00 | 4.95 | 99.0 |

| 50.0 | 51.0 | 102 |

| 500 | 490 | 98.0 |

Precision

Precision describes the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Below is a sample data table demonstrating the precision of a hypothetical bioanalytical method for this compound.

| Nominal Concentration (ng/mL) | Intra-day Precision (CV %) | Inter-day Precision (CV %) |

| 5.00 | ≤ 5.0 | ≤ 8.0 |

| 50.0 | ≤ 4.5 | ≤ 7.5 |

| 500 | ≤ 4.0 | ≤ 7.0 |

Selectivity

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. These components could include metabolites, impurities, degradants, or matrix components. To assess selectivity, blank samples from at least six different sources of the same biological matrix are analyzed to check for any interference at the retention time of the analyte.

Limits of Quantification and Detection

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The analyte response at the LLOQ should be at least five times the response of a blank sample.

The Upper Limit of Quantification (ULOQ) is the highest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of three.

A summary of these parameters for a hypothetical assay is provided in the table below.

| Parameter | Definition | Typical Acceptance Criteria |

| LLOQ | Lowest quantifiable concentration | Accuracy within ±20%, Precision ≤ 20% CV |

| ULOQ | Highest quantifiable concentration | Accuracy within ±15%, Precision ≤ 15% CV |

| LOD | Lowest detectable concentration | Signal-to-noise ratio ≥ 3 |

Strategic Analog Design and Lead Optimization Based on 1 Furan 2 Yl but 3 Enyl Phenethyl Amine

Bioisosteric Replacement Strategies for Structural Modification

Bioisosterism, the practice of substituting one atom or group with another that produces a broadly similar biological effect, is a cornerstone of lead optimization. cambridgemedchemconsulting.com This strategy is employed to modulate physicochemical properties such as size, shape, electronic distribution, lipophilicity, and metabolic stability. researchgate.net For the lead compound (1-Furan-2-yl-but-3-enyl)-phenethyl-amine, several key moieties are candidates for bioisosteric replacement.

The furan (B31954) ring, a five-membered aromatic heterocycle, can be replaced with other aromatic systems to explore interactions within a target's binding pocket. researchgate.net Common ring equivalents include thiophene (B33073), pyrrole, and pyridine (B92270), which alter the electronic and hydrogen-bonding characteristics of the molecule. slideshare.net Substituting the furan with a phenyl or substituted phenyl ring could enhance lipophilicity and introduce new interactions. beilstein-journals.org The replacement of the phenyl group of the phenethylamine (B48288) moiety with various heteroaromatic rings is another established strategy to explore novel chemical space and modify biological activity. beilstein-journals.org

Furthermore, non-classical bioisosteres can be considered. For example, the olefinic bond within the butenyl linker (—CH=CH—) could potentially be replaced by a sulfide (B99878) (—S—) to alter geometry and polarity. sci-hub.se The amine function could be modified, or the terminal phenyl ring could be exchanged for a cubane (B1203433) scaffold, a non-aromatic rigid spacer, to improve physical and biological properties. researchgate.net

| Original Moiety | Bioisosteric Replacement | Rationale for Modification |

| Furan Ring | Thiophene, Pyrrole, Pyridine | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. slideshare.net |

| Furan Ring | Phenyl, Substituted Phenyl | Increase lipophilicity, explore hydrophobic interactions, alter aromatic interactions (e.g., π-π stacking). beilstein-journals.org |

| Phenethyl Phenyl Ring | Pyridyl, Thienyl | Introduce polarity, alter electronic character, explore different binding orientations. beilstein-journals.org |

| Butenyl Double Bond | Sulfide Linkage (-S-) | Change bond angles, polarity, and metabolic profile. sci-hub.se |

| Hydrogen Atom | Fluorine Atom | Block metabolic oxidation at a specific position, alter local electronic environment, modulate pKa of nearby functional groups. cambridgemedchemconsulting.com |

| Amine (-NH-) | Ether (-O-), Methylene (B1212753) (-CH2-) | Remove hydrogen bond donor capability, alter basicity and polarity. |

Homologation, Vinylogation, and Ring Transformation Approaches for Structural Diversification

Beyond direct replacement, systematic alterations to the carbon skeleton of the lead compound can provide valuable SAR data. Homologation, the process of adding methylene units (–CH₂–), can be used to extend the linkers within the molecule. For instance, extending the ethyl chain of the phenethylamine moiety to a propyl or butyl chain would probe the dimensions of the hydrophobic binding pocket accommodating this group. Similarly, extending the butenyl chain could optimize the distance between the furan and phenethylamine pharmacophores.

Ring transformation offers a more profound structural diversification. The furan ring is a versatile starting point for various chemical transformations. For example, through oxidative dearomatization and subsequent cyclization reactions, the furan core can be converted into other functionalized ring systems. nih.gov Another approach is ring expansion, where a five-membered furan ring is converted into a six-membered ring, such as a pyridazine, through reactions like an inverse electron-demand Diels-Alder reaction. researchgate.net Such transformations fundamentally change the geometry and electronic nature of this part of the molecule, potentially leading to novel interactions with a biological target.

| Strategy | Locus of Modification | Example Transformation | Potential Outcome |

| Homologation | Phenethylamine Linker | -(CH₂)₂-NH- → -(CH₂)₃-NH- | Probes binding pocket depth; alters lipophilicity. |

| Butenyl Linker | -CH(furan)-CH₂-CH=CH₂ | -CH(furan)-(CH₂)₃-CH=CH₂ | |

| Vinylogation | Butenyl Linker | -CH=CH₂ | -CH=CH-CH=CH₂ |

| Ring Transformation | Furan Ring | Furan → Pyridazine | Alters aromaticity, size, and H-bonding potential. researchgate.net |

| Furan Ring | Furan → Substituted Furan | Introduces new functional groups via oxidative rearrangement. nih.gov |

Positional Scanning and Fragment-Based Design

Positional scanning involves systematically moving substituents around a core scaffold to identify optimal placement. For the lead compound, this could involve moving the butenyl-phenethylamine substituent to the 3-position of the furan ring. Alternatively, the point of attachment on the butenyl chain could be varied; for example, the phenethylamine group could be attached to the second or fourth carbon instead of the first.

Fragment-based drug design (FBDD) offers a complementary approach. nih.gov It begins by identifying low-molecular-weight compounds ("fragments") that bind with weak affinity to the target, often characterized by biophysical methods like X-ray crystallography. nih.gov The lead compound can be deconstructed into its constituent fragments: a furan derivative, an unsaturated hydrocarbon, and a phenethylamine. In an FBDD campaign, these or similar fragments might be identified as initial hits. The subsequent "fragment-to-lead" process involves either linking two or more fragments that bind in adjacent pockets or "growing" a single fragment by adding functional groups to improve its affinity and create a more potent lead. nih.gov For instance, a furan-containing fragment hit could be elaborated with a side chain designed to occupy the same pocket as the phenethylamine moiety.

| Fragment-Based Strategy | Description | Application to Lead Scaffold |

| Deconstruction | The lead molecule is broken down into its key chemical fragments. | 1. Furan2. Butene3. Phenethylamine |

| Fragment Linking | Two weakly binding fragments that occupy adjacent sites on the target are joined by a chemical linker. | A furan fragment and a phenethylamine fragment could be linked with various chain types to recreate or create analogs of the lead. |

| Fragment Growing | A single fragment hit is elaborated by adding substituents that extend into an adjacent binding pocket to form new interactions. | A furan fragment could be "grown" by adding the butenyl-phenethylamine tail piece by piece to optimize interactions. nih.gov |

Design of Rigid Analogs and Conformational Constraints

The lead compound possesses significant conformational flexibility in its butenyl and phenethyl side chains. This flexibility allows it to adopt numerous shapes, only one of which may be optimal for binding to the target receptor. Designing rigid analogs aims to reduce this flexibility, locking the molecule into a more defined conformation. acs.orgeckerd.edunih.gov This can lead to increased potency, as less entropic penalty is paid upon binding, and may also enhance selectivity for the desired target over other receptors.

Several strategies can be applied to constrain the structure of this compound. The phenethylamine portion can be incorporated into a ring system, a common tactic in phenethylamine analog design. acs.orgnih.gov For example, cyclization could yield structures like tetrahydroisoquinolines or piperidines, where the orientation of the phenyl ring relative to the amine is fixed. eckerd.edu Similarly, the butenyl chain could be cyclized, for instance, by forming a bond back to the furan ring or by incorporating it into a larger macrocycle that also includes the phenethylamine portion. These constrained analogs help to map the bioactive conformation required for receptor interaction. acs.orgeckerd.edunih.gov

| Flexible Moiety | Rigidification Strategy | Resulting Structure Example | Rationale |

| Phenethylamine | Incorporation into a new ring | Tetrahydroisoquinoline | Locks the relative orientation of the aromatic ring and the nitrogen atom. eckerd.edu |

| Phenethylamine | Bridging the ethyl chain | Bicyclic amine | Severely restricts rotational freedom to explore a specific binding pose. |

| Butenyl Linker | Cyclization onto furan ring | Fused bicyclic system | Reduces flexibility of the linker and fixes the position of the phenethylamine group relative to the furan. |

| Entire Molecule | Macrocyclization | Large ring containing all key moieties | Creates a highly constrained structure to test a specific conformational hypothesis. |

Multi-parameter Optimization in Phenethylamine Analog Design

Modern drug discovery is a multi-parameter optimization (MPO) process, where the goal is to achieve a balance of multiple, often conflicting, properties. nih.gov It is not sufficient for a compound to have high potency; it must also possess suitable absorption, distribution, metabolism, and elimination (ADME) properties. nih.gov MPO approaches are critical in the design of phenethylamine analogs, particularly those intended to act on the central nervous system (CNS), where properties like blood-brain barrier (BBB) permeability are crucial. acs.org

| Analog ID | Modification from Lead | Target Affinity (Ki, nM) | Lipophilicity (cLogP) | Metabolic Stability (% remaining) | CNS MPO Score (0-6) |

| Lead | This compound | 50 | 3.5 | 45% | 3.2 |

| Analog 1 | Furan → Thiophene | 25 | 3.8 | 55% | 4.1 |

| Analog 2 | Phenyl → 4-Fluorophenyl | 40 | 3.7 | 70% | 4.5 |

| Analog 3 | Homologation (+CH₂) | 120 | 4.0 | 30% | 2.5 |

| Analog 4 | Rigid (Tetrahydroisoquinoline) | 15 | 3.2 | 65% | 5.3 |

Note: The data in the table above is hypothetical and for illustrative purposes only, demonstrating the concept of multi-parameter optimization.

Conclusion and Future Research Directions in Furan Phenethylamine Chemistry

Summary of Key Academic Insights and Research Progress

Research into furan-containing compounds has revealed a broad spectrum of biological activities, making them valuable motifs in medicinal chemistry. wisdomlib.orgorientjchem.org The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural component in numerous pharmacologically active compounds. orientjchem.orgresearchgate.net Its derivatives have demonstrated antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties. wisdomlib.orgresearchgate.netresearchgate.net The versatility of the furan nucleus allows for structural modifications that can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. orientjchem.org

Similarly, the phenethylamine (B48288) scaffold is a cornerstone of many psychoactive substances and pharmaceuticals. nih.govresearchgate.net The structure-activity relationship (SAR) of phenethylamine derivatives has been extensively studied, revealing how substitutions on the phenyl ring and the ethylamine (B1201723) side chain affect their affinity and efficacy at various receptors, particularly those in the central nervous system. biomolther.orgbiomolther.orgnih.gov

Key research progress in the broader field of furan and phenethylamine chemistry that is relevant to this discussion includes:

Synthesis: Various synthetic routes to furan derivatives have been developed, allowing for the creation of diverse libraries of compounds for screening. pharmaguideline.comijsrst.comorganic-chemistry.org These methods often involve the cyclization of 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or other multi-step reactions. pharmaguideline.com

Pharmacology: Furan derivatives have been investigated for their effects on a wide range of biological targets. For instance, some furan-containing compounds have been shown to interact with monoamine oxidase (MAO), G-protein coupled receptors (GPCRs), and various enzymes. wisdomlib.orgnih.gov Phenethylamines are well-known for their interactions with monoamine transporters and receptors, such as those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). nih.govbiomolther.org

Structure-Activity Relationships: Extensive SAR studies on phenethylamine derivatives have provided a solid foundation for predicting how structural modifications might influence biological activity. biomolther.orgnih.gov For furan derivatives, research has shown that the position and nature of substituents on the furan ring are critical for their pharmacological effects. orientjchem.org

Unanswered Questions and Research Gaps in the Furan-Phenethylamine Class

Despite the promising potential of the furan-phenethylamine scaffold, significant research gaps remain, particularly concerning compounds like (1-Furan-2-yl-but-3-enyl)-phenethyl-amine.

Limited Specific Research: The most significant gap is the lack of dedicated studies on this compound and its close analogs. Its synthesis, chemical properties, and pharmacological profile have not been extensively documented in academic literature.

Pharmacological Profile: The specific biological targets of most furan-phenethylamine derivatives are largely unknown. It is unclear how the combination of the furan and phenethylamine moieties influences receptor binding profiles compared to their individual parent structures. For example, it would be valuable to understand the affinity and efficacy of these compounds at serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors and transporters.

Metabolism and Toxicology: The metabolic fate of furan-containing compounds can be complex and, in some cases, lead to the formation of reactive metabolites. orientjchem.org The in vivo metabolism and potential toxicity of furan-phenethylamine derivatives are critical areas that require thorough investigation to assess their safety profile.

Structure-Activity Relationship (SAR): A systematic exploration of the SAR within the furan-phenethylamine class is needed. Key questions include:

How does the position of the phenethylamine substituent on the furan ring affect activity?

What is the impact of substitutions on the phenyl ring?

How do modifications to the alkyl chain connecting the furan and amine groups influence pharmacological properties?

Enantioselectivity: For chiral compounds like this compound, the pharmacological activity of the individual enantiomers is likely to differ. Research is needed to resolve these enantiomers and evaluate their separate biological effects.

Proposed Avenues for Future Investigation and Theoretical Implications

To address the existing knowledge gaps, a multi-faceted research approach is warranted. The following avenues for future investigation could provide significant insights into the chemistry and pharmacology of the furan-phenethylamine class.

Systematic Synthesis and Analog Development: A primary focus should be on the synthesis of this compound and a library of its analogs. This would involve varying the substituents on both the furan and phenyl rings, as well as modifying the length and saturation of the linking chain.

Comprehensive Pharmacological Screening: The synthesized compounds should undergo extensive pharmacological screening to determine their binding affinities and functional activities at a wide range of biological targets. This should include, but not be limited to:

Monoamine receptors (e.g., 5-HT1A, 5-HT2A/2C, D2)

Monoamine transporters (SERT, DAT, NET)

Trace amine-associated receptors (TAARs)

Monoamine oxidase enzymes (MAO-A and MAO-B)

Metabolic and Toxicological Studies: In vitro and in vivo studies are crucial to elucidate the metabolic pathways of these compounds and to assess their potential for cytotoxicity or other adverse effects. Identifying the major metabolites and understanding their pharmacological activity is also important.

Computational and Theoretical Modeling: Molecular modeling and docking studies can provide valuable theoretical insights into how furan-phenethylamine derivatives interact with their biological targets. These studies can help to rationalize observed SAR data and guide the design of new, more potent, and selective compounds.

Behavioral Pharmacology: For compounds that show promising in vitro activity, behavioral studies in animal models can help to characterize their in vivo effects and potential therapeutic applications, such as antidepressant, anxiolytic, or stimulant-like properties.

The theoretical implications of such research are significant. A deeper understanding of the furan-phenethylamine class could lead to the development of novel therapeutic agents for a variety of neurological and psychiatric disorders. Furthermore, it would contribute to the broader understanding of how the combination of different pharmacophores can lead to emergent pharmacological properties.

Q & A

Q. What are the recommended synthesis protocols for (1-Furan-2-yl-but-3-enyl)-phenethyl-amine, and how can reaction efficiency be optimized?

A practical method involves reductive amination using a Pd/NiO catalyst under hydrogen atmosphere, as demonstrated for structurally similar amines . Key parameters include:

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335) . Mandatory precautions include:

Q. How can researchers validate the purity and structural integrity of synthesized batches?

Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:

- Chromatography : Use reverse-phase columns with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : ¹H NMR peaks for furan (δ 6.2–7.4 ppm) and vinyl protons (δ 5.2–5.8 ppm) confirm functional groups . Cross-reference with CAS 436088-63-0 physicochemical data (e.g., logP = 4.64, PSA = 25.17 Ų) .

Advanced Research Questions

Q. What experimental design strategies address contradictions in reported toxicity profiles?

Discrepancies in acute toxicity classifications (e.g., OSHA vs. GHS) require:

- Dose-response studies : Test LD₅₀ in murine models to resolve oral toxicity ambiguities .

- In vitro assays : Use human bronchial epithelial cells (e.g., BEAS-2B) to quantify respiratory irritation (H335) via IL-6/IL-8 cytokine release .

- Meta-analysis : Compare data across SDSs (e.g., Indagoo vs. Aladdin) to identify methodological gaps .

Q. How can chemometric models resolve structural ambiguities in positional isomers of phenethyl-amine derivatives?

Apply canonical discriminant analysis (CDA) to mass spectrometry fragmentation patterns:

- Data preprocessing : Normalize spectra to base peaks (e.g., m/z 121) and select top 15 fragment ions .

- Model training : Use PCA to reduce dimensionality, followed by CDA for isomer discrimination. This approach achieved 99.9% accuracy in differentiating NBOMe isomers, with minor misclassification between ortho- and meta-substituted variants .

Q. What strategies mitigate instability during long-term storage of this amine?

Stability challenges (e.g., oxidative degradation) require:

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

The furan’s electron-rich π-system enhances electrophilic aromatic substitution (EAS) at the 5-position, while the vinyl group imposes steric hindrance. Computational modeling (DFT, B3LYP/6-31G*) can predict regioselectivity:

- Electrostatic potential maps : Identify nucleophilic hotspots on the furan ring.

- Transition state analysis : Compare activation energies for substitutions at C2 vs. C5 .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between SDS-reported hazards and experimental observations?

Case example: SDSs classify respiratory irritation (H335) but lack in vivo data. Resolution steps:

- Controlled exposure trials : Use OECD TG 436 (acute inhalation toxicity) in rats.

- Comparative toxicogenomics : Cross-reference with PubChem’s BioAssay data (AID 1259401) for phenethyl-amine analogs .

- Uncertainty quantification : Apply Bayesian models to weigh conflicting evidence (e.g., Indagoo’s H335 vs. Aladdin’s "no data" ).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |